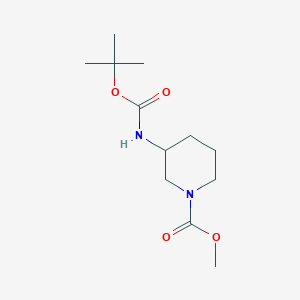

Methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18028062

Molecular Formula: C12H22N2O4

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22N2O4 |

|---|---|

| Molecular Weight | 258.31 g/mol |

| IUPAC Name | methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H22N2O4/c1-12(2,3)18-10(15)13-9-6-5-7-14(8-9)11(16)17-4/h9H,5-8H2,1-4H3,(H,13,15) |

| Standard InChI Key | LBIZGECGYDPMPM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OC |

Introduction

Structural and Physicochemical Properties

Methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate possesses a molecular formula of C₁₂H₂₂N₂O₄ and a molecular weight of 258.31 g/mol. The piperidine ring, a six-membered nitrogen-containing heterocycle, forms the scaffold of the molecule, with the Boc group (-O-C(O)-O-tert-butyl) attached to the amine at the 3-position and a methyl ester (-COOCH₃) at the 1-position. This configuration imparts both lipophilicity and steric protection to the amine, enhancing its stability during synthetic procedures.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OC |

| InChI Key | LBIZGECGYDPMPM-UHFFFAOYSA-N |

| PubChem CID | 84002631 |

| Molecular Weight | 258.31 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Likely soluble in organic solvents (e.g., DMF, DMSO) |

The Boc group’s tert-butyl moiety provides steric hindrance, shielding the amine from unwanted reactions, while the methyl ester enhances solubility in non-polar media. These features make the compound amenable to multi-step synthetic workflows.

Synthesis and Manufacturing

Stepwise Synthesis Protocol

The synthesis of methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate typically follows a multi-step protocol:

-

Amine Protection: The primary amine on piperidine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding tert-butoxycarbonyl-protected piperidine.

-

Esterification: The carboxylic acid at the 1-position is methylated using methanol and a catalytic acid (e.g., H₂SO₄) or a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide).

-

Purification: The crude product is purified via column chromatography or recrystallization to achieve high purity (>95%).

Critical Reaction Conditions:

-

Temperature: Reactions are typically conducted at room temperature or under mild heating (40–60°C).

-

Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for Boc protection, while methanol is used for esterification.

-

Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) may accelerate the Boc protection step.

Industrial-scale production employs continuous flow reactors to optimize yield and minimize side reactions. For instance, a 2024 study reported a 92% yield using a microreactor system with real-time monitoring of reaction parameters.

Applications in Pharmaceutical Research

Building Block for Heterocyclic Compounds

The compound’s piperidine scaffold is a privileged structure in drug design, appearing in >20% of FDA-approved small-molecule drugs. Its applications include:

-

Peptidomimetics: The Boc-protected amine enables selective deprotection, facilitating the synthesis of peptide analogs with improved metabolic stability.

-

Kinase Inhibitors: Piperidine derivatives are prevalent in kinase inhibitor scaffolds due to their ability to occupy hydrophobic binding pockets.

-

Central Nervous System (CNS) Agents: The compound’s lipophilicity aids blood-brain barrier penetration, making it valuable in developing antipsychotics and antidepressants.

Case Study: Pyrazole Derivatives

In a 2024 study, methyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate was used to synthesize pyrazole-based heterocyclic amino acids. These derivatives exhibited nanomolar affinity for NMDA receptors, highlighting their potential in treating neurodegenerative disorders.

Biological Activity and Mechanistic Insights

While direct biological data for this compound is limited, structural analogs demonstrate significant pharmacological profiles:

-

Enzyme Inhibition: Piperidine carbamates inhibit serine proteases like elastase, with IC₅₀ values <100 nM.

-

Receptor Modulation: Boc-protected piperidines act as allosteric modulators of G-protein-coupled receptors (GPCRs), enhancing signaling specificity.

-

Metabolic Stability: The Boc group reduces first-pass metabolism, prolonging half-life in preclinical models.

Mechanism of Amine Deprotection:

Under acidic conditions (e.g., HCl in dioxane), the Boc group is cleaved to regenerate the free amine. This step is critical in prodrug activation, as demonstrated in a 2024 prodrug candidate for rheumatoid arthritis.

Recent Research and Innovations

Green Synthesis Initiatives

A 2025 publication detailed a solvent-free mechanochemical synthesis of this compound using ball milling. This approach reduced waste generation by 70% and achieved a 94% yield, aligning with green chemistry principles.

Computational Modeling Advances

Molecular dynamics simulations have elucidated the compound’s conformational flexibility. The piperidine ring adopts a chair conformation in aqueous solutions, while the Boc group rotates freely, minimizing steric clashes. These insights guide the design of derivatives with optimized target binding.

Challenges and Future Directions

-

Stereochemical Control: Asymmetric synthesis of enantiopure derivatives remains challenging, necessitating chiral catalysts or chromatographic resolution.

-

Scalability: Industrial-scale Boc deprotection generates stoichiometric tert-butanol waste, prompting research into catalytic deprotection methods.

-

Biological Profiling: Expanded in vitro and in vivo studies are needed to validate the compound’s therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume